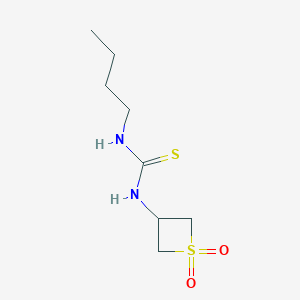
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is an organosulfur compound with the molecular formula C₈H₁₆N₂O₂S₂ It is a thiourea derivative that features a butyl group and a dioxidothietan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea typically involves the reaction of butyl isothiocyanate with a dioxidothietan derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidothietan ring to a more reduced form.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiourea derivatives.
Substitution: Substituted thiourea compounds.
Aplicaciones Científicas De Investigación
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is not fully understood. it is believed to interact with various molecular targets through its thiourea and dioxidothietan moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-(1,1-dioxido-2,3-dihydro-3-thiophenyl)thiourea
- 1-Butyl-3-[(1,1-dioxidotetrahydro-3-thiophenyl)methyl]thiourea
Uniqueness
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is unique due to its specific combination of a butyl group and a dioxidothietan ring
Propiedades
Fórmula molecular |
C8H16N2O2S2 |
|---|---|
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1-butyl-3-(1,1-dioxothietan-3-yl)thiourea |
InChI |
InChI=1S/C8H16N2O2S2/c1-2-3-4-9-8(13)10-7-5-14(11,12)6-7/h7H,2-6H2,1H3,(H2,9,10,13) |
Clave InChI |
HUMKGHDDGZTOTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


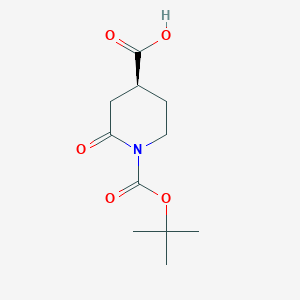
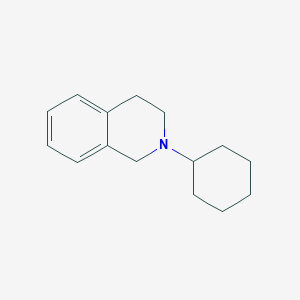
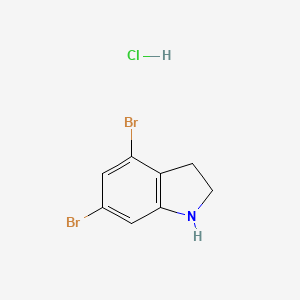
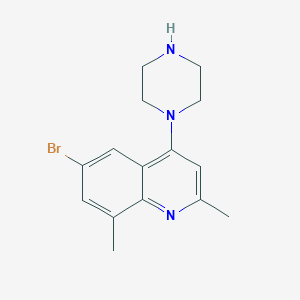
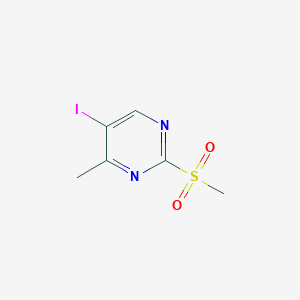
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
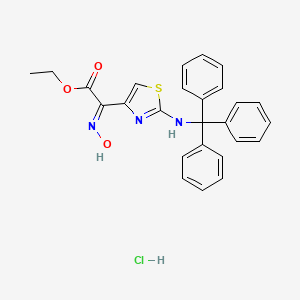
![(1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13010843.png)
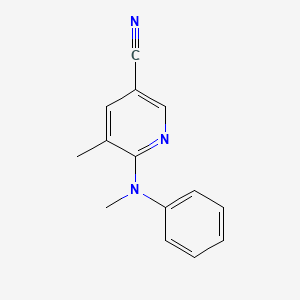
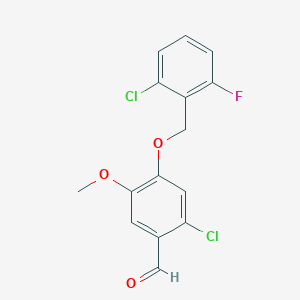

![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
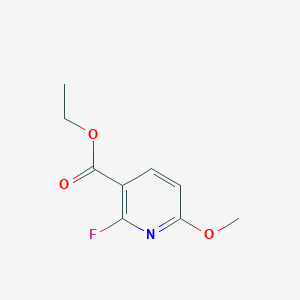
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
